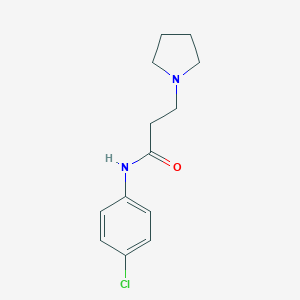
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide, also known as MPHP, is a chemical compound that belongs to the class of synthetic cathinones. It is a popular research chemical that has gained significant attention from the scientific community due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide is not fully understood, but it is believed to act as a potent dopamine and norepinephrine reuptake inhibitor, similar to other synthetic cathinones. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulating effects observed.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to its stimulating effects. However, it can also produce negative effects, such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide has several advantages for use in lab experiments, including its potent stimulating effects and potential therapeutic applications. However, it also has several limitations, including its potential for abuse and addiction, and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for the study of N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide, including further exploration of its potential therapeutic applications, the development of safer and more effective analogs, and the investigation of its long-term effects on the brain and body. Additionally, more research is needed to understand the mechanisms of action and potential risks associated with N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide use.
In conclusion, N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide is a unique chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. While its stimulating effects and potential therapeutic applications make it an attractive research chemical, it is important to continue studying its mechanisms of action and potential risks to ensure its safe and responsible use in scientific research.
Métodos De Síntesis
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide can be synthesized through various methods, including reductive amination, Friedel-Crafts acylation, and Mannich reaction. However, the most commonly used method is reductive amination, which involves the reaction of 4-methoxyphenylacetone with piperidine and sodium borohydride in the presence of a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain pure N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide has been widely used in scientific research due to its potential applications in various fields, including pharmacology, toxicology, and neuroscience. It has been studied for its effects on the central nervous system, including its ability to act as a psychostimulant and produce euphoria, increased energy, and heightened alertness. It has also been studied for its potential therapeutic applications in treating depression, anxiety, and other mental health disorders.
Propiedades
Nombre del producto |
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-7-5-13(6-8-14)16-15(18)9-12-17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) |
Clave InChI |
VINDQQPTKXLUTB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)
![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)

![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249277.png)
![1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one](/img/structure/B249278.png)